molecular formula C12H20N4O3 B2657691 Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate CAS No. 2174002-68-5

Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate

Cat. No.: B2657691
CAS No.: 2174002-68-5
M. Wt: 268.317
InChI Key: NAZRJMZPWGYKGP-ZJUUUORDSA-N
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Description

Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it a valuable molecule for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxolane ring and the introduction of the pyrazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving pyrazole-containing compounds.

    Medicine: The compound’s structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The oxolane ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Rac-tert-butyl (3r,4s)-3,4-dihydroxypiperidine-1-carboxylate: This compound shares the tert-butyl and oxolane moieties but differs in the presence of a piperidine ring instead of a pyrazole ring.

    Rac-tert-butyl (3r,4s)-3-amino-4-(1h-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: This compound contains a triazole ring instead of a pyrazole ring, making it structurally similar but functionally different.

Uniqueness

Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate is unique due to its specific combination of a pyrazole ring and an oxolane ring

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZRJMZPWGYKGP-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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